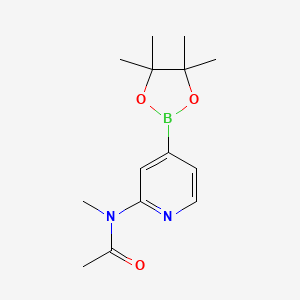![molecular formula C13H12INO2 B13876414 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid CAS No. 62541-63-3](/img/structure/B13876414.png)
5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid is an organic compound that features an iodine atom, a benzoic acid moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid typically involves the following steps:
Pyrrole Introduction: The pyrrole ring can be introduced via a nucleophilic substitution reaction. This involves reacting the iodinated benzoic acid with a pyrrole derivative under basic conditions.
Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis can yield the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atom, converting it into a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkyl halides.
Major Products
Oxidized Derivatives: Products with oxidized pyrrole rings.
Reduced Derivatives: Compounds with hydrogen or other substituents replacing the iodine atom.
Substituted Derivatives: Various compounds with different nucleophiles replacing the iodine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Properties
CAS No. |
62541-63-3 |
|---|---|
Molecular Formula |
C13H12INO2 |
Molecular Weight |
341.14 g/mol |
IUPAC Name |
5-iodo-2-(2-pyrrol-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C13H12INO2/c14-11-4-3-10(12(9-11)13(16)17)5-8-15-6-1-2-7-15/h1-4,6-7,9H,5,8H2,(H,16,17) |
InChI Key |
VBGLPMOBFSGJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)




![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)


![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)


